β-Arrestin-2 Recruitment Potency and Efficacy: UNC9975 vs. Aripiprazole, UNC9994, and UNC0006
In a D2R-mediated β-arrestin-2 translocation Tango assay, UNC9975 exhibited an EC₅₀ of <10 nM with an Emax of 43%, establishing it as a potent partial agonist for β-arrestin-2 recruitment [1]. In the same assay, the parent scaffold aripiprazole displayed an Emax of 73% (EC₅₀ also <10 nM), while the structurally related analog UNC9994 achieved an Emax of 91% and UNC0006 achieved 47% [1]. UNC9975 thus occupies a defined intermediate efficacy position within this biased agonist series, enabling graded interrogation of β-arrestin signaling requirements.
| Evidence Dimension | β-arrestin-2 recruitment efficacy (Emax) |
|---|---|
| Target Compound Data | EC₅₀ <10 nM, Emax = 43% |
| Comparator Or Baseline | Aripiprazole (Emax = 73%, EC₅₀ <10 nM); UNC9994 (Emax = 91%); UNC0006 (Emax = 47%) |
| Quantified Difference | UNC9975 Emax is 30 percentage points lower than aripiprazole, 48 points lower than UNC9994, and 4 points lower than UNC0006 |
| Conditions | HTLA cells expressing D2V2-TCS-tTA construct; Tango β-arrestin-2 translocation assay |
Why This Matters
The distinct Emax value defines the degree of β-arrestin pathway activation, allowing researchers to select UNC9975 when intermediate signaling amplitude is required for mechanistic studies.
- [1] Allen JA, Yost JM, Setola V, Chen X, Sassano MF, Chen M, Peterson S, Yadav PN, Huang XP, Feng B, Jensen NH, Che X, Bai X, Frye SV, Wetsel WC, Caron MG, Javitch JA, Roth BL, Jin J. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy. Proc Natl Acad Sci U S A. 2011 Nov 8;108(45):18488-93. View Source
